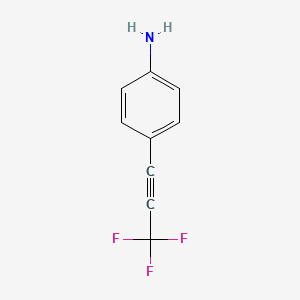
Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is a chemical compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoropropynyl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE typically involves the reaction of aniline with a trifluoropropynylating agent. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance production efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoropropynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and fluorescence properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism by which 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoropropynyl group can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,3,3-TRIFLUOROPROP-1-EN-1-YL)ANILINE: This compound has a similar structure but differs in the position of the double bond.
4-(TRIFLUOROMETHYL)ANILINE: This compound has a trifluoromethyl group instead of a trifluoropropynyl group.
Uniqueness
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H6F3N |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
4-(3,3,3-trifluoroprop-1-ynyl)aniline |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,13H2 |
Clave InChI |
VAZMWUXWSGSTFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
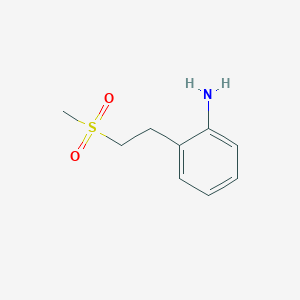
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
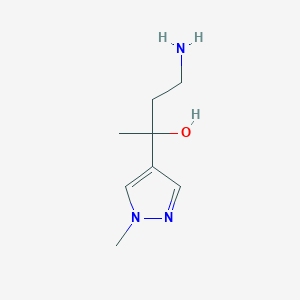
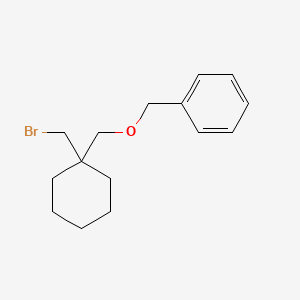
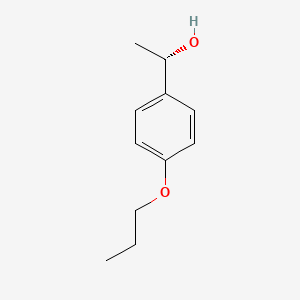
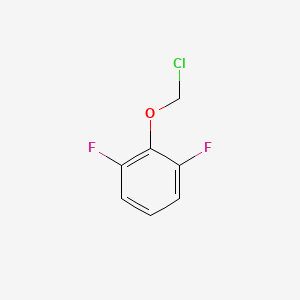
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

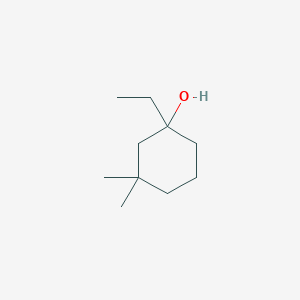
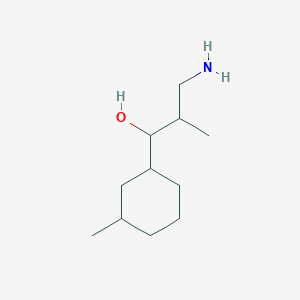
![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)
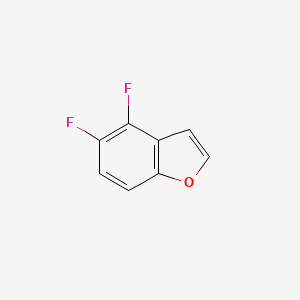
![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)
